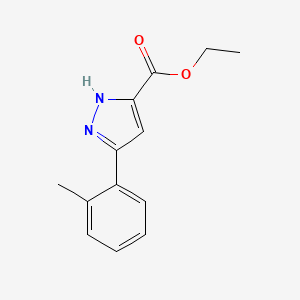

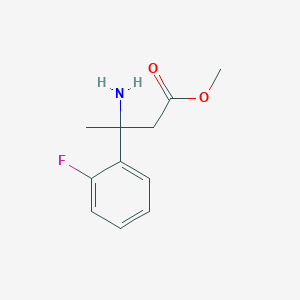

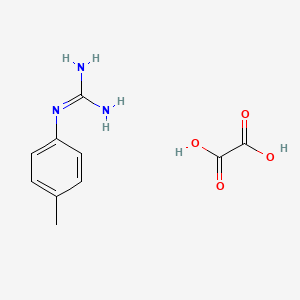

Ethyl 5-(2-methylphenyl)-1H-pyrazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-(2-methylphenyl)-1H-pyrazole-3-carboxylate is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

While there isn’t specific information on the synthesis of Ethyl 5-(2-methylphenyl)-1H-pyrazole-3-carboxylate, pyrazole derivatives have been synthesized and studied for their antileishmanial and antimalarial activities . The synthesis involved the use of hydrazine-coupled pyrazoles .Physical And Chemical Properties Analysis

The specific physical and chemical properties of Ethyl 5-(2-methylphenyl)-1H-pyrazole-3-carboxylate are not available in the searched resources .Scientific Research Applications

Antitrypanosomal Activity

Pyrazole derivatives have been studied for their potential in treating Trypanosoma brucei infections, which cause sleeping sickness. The structural modifications of pyrazole compounds can significantly influence their antitrypanosomal activity. Researchers have found that certain substitutions on the amino group and phenyl ring of pyrazole derivatives can lead to compounds with promising antitrypanosomal properties .

Anti-Malarial Applications

The fight against malaria has led to the exploration of pyrazole compounds as anti-malarial agents. Some pyrazole derivatives have shown excellent activity against Plasmodium falciparum , the parasite responsible for the most lethal form of malaria. These compounds are being considered as alternatives to current treatments, especially in the face of growing drug resistance .

Antileishmanial Properties

Pyrazole-bearing compounds are also being investigated for their effectiveness against Leishmania species, which cause leishmaniasis. Certain hydrazine-coupled pyrazole derivatives have demonstrated superior antipromastigote activity, making them potential candidates for the development of new antileishmanial drugs .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between pyrazole derivatives and biological targets. These studies help in rationalizing the pharmacological effects observed and guide the design of more potent and selective compounds. For instance, docking studies have justified the antileishmanial activity of specific pyrazole derivatives by revealing their binding affinities and interactions with target proteins .

Pharmacophore Development

The diverse pharmacological effects of pyrazole derivatives make them excellent pharmacophores for drug development. Researchers use these compounds as a basis to synthesize new molecules with enhanced activity and reduced toxicity for various diseases, including tropical diseases like leishmaniasis and malaria .

Chemical Synthesis and Modification

The chemical synthesis and modification of pyrazole derivatives are vital for creating compounds with desired biological activities. Techniques such as elemental microanalysis, FTIR, and NMR are employed to verify the structures of synthesized compounds, which is a critical step in the drug development process .

Mechanism of Action

Target of Action

Similar compounds have been known to target proteins like the mitogen-activated protein kinase 14 . This protein plays a crucial role in cellular processes such as proliferation, differentiation, and stress response .

Mode of Action

Compounds with similar structures are known to interact with their targets through various mechanisms such as free radical reactions, nucleophilic substitution, and oxidation .

Biochemical Pathways

Similar compounds have been found to affect pathways involving organosulfur compounds .

Pharmacokinetics

Similar compounds have been found to inhibit enzymes like glucose-6-phosphatase , which could potentially impact their bioavailability.

Result of Action

Similar compounds have been found to exhibit antileishmanial and antimalarial activities .

Action Environment

It is known that factors such as temperature, ph, and presence of other compounds can influence the action of similar compounds .

properties

IUPAC Name |

ethyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-13(16)12-8-11(14-15-12)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUALAQVRUYQGTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC=CC=C2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1430283.png)

![1-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1430287.png)

![(R)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one](/img/structure/B1430297.png)

![3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B1430299.png)

![methyl 2-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1430301.png)

![[N-[(2-Methoxyphenyl)methylideneamino]-C-methylsulfanylcarbonimidoyl]-prop-2-enylazanium;iodide](/img/structure/B1430306.png)